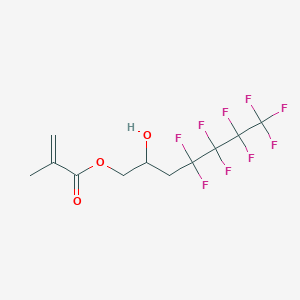

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate

概要

説明

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate is a specialized fluorinated monomer known for its unique properties, including high thermal and chemical stability, hydrophobicity, and oleophobicity. These characteristics make it valuable in various industrial and scientific applications, particularly in the fields of polymer chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate typically involves the esterification of 3-(perfluorobutyl)-2-hydroxypropyl alcohol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors and automated systems to control reaction parameters precisely .

化学反応の分析

Types of Reactions

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate can undergo various chemical reactions, including:

Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Addition: The methacrylate group can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

Substitution: Catalyzed by acids or bases, depending on the desired product.

Addition: Typically requires nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Polymers: Used in coatings, adhesives, and sealants.

Esters and Ethers: Utilized in various chemical formulations and applications.

科学的研究の応用

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate has a wide range of applications in scientific research, including:

Polymer Chemistry: Used to synthesize fluorinated polymers with unique surface properties.

Biomedicine: Incorporated into drug delivery systems and medical devices due to its biocompatibility and stability.

Materials Science: Employed in the development of advanced materials with enhanced durability and resistance to harsh environments.

作用機序

The unique properties of 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate are primarily due to the presence of the perfluorobutyl group, which imparts hydrophobicity and oleophobicity. The methacrylate group allows for polymerization, enabling the formation of various polymeric structures. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules and surfaces .

類似化合物との比較

Similar Compounds

- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

- Perfluorooctyl methacrylate

- Perfluorodecyl methacrylate

Uniqueness

Compared to similar compounds, 3-(Perfluorobutyl)-2-hydroxypropyl methacrylate offers a balance of hydrophobicity and reactivity due to its shorter perfluorobutyl chain and the presence of a hydroxyl group. This makes it particularly suitable for applications requiring both surface activity and chemical versatility .

生物活性

3-(Perfluorobutyl)-2-hydroxypropyl methacrylate (PFHPM) is a fluorinated methacrylate compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular functions, and implications for health and environmental safety.

Chemical Structure and Properties

PFHPM is characterized by the presence of a perfluorobutyl group attached to a hydroxypropyl methacrylate backbone. The fluorinated segment contributes to its hydrophobicity and stability, making it resistant to degradation. This stability raises concerns about its persistence in biological systems and the environment.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉F₄O₃ |

| Molecular Weight | 284.29 g/mol |

| CAS Number | 36915-03-4 |

| Boiling Point | Not available |

| Solubility | Low in water; soluble in organic solvents |

Cellular Effects

Research indicates that PFHPM can influence various cellular processes. It has been shown to modulate cell signaling pathways, affecting gene expression and metabolic functions. The compound's interaction with cellular membranes may disrupt lipid bilayers, leading to altered permeability and cellular stress responses.

PFHPM's biological activity is primarily attributed to its ability to interact with membrane proteins and enzymes. The perfluorinated segment can insert into lipid bilayers, potentially altering membrane fluidity and protein function. This interaction may lead to:

- Enzyme Inhibition : PFHPM can inhibit specific proteases by binding to their active sites.

- Gene Expression Modulation : Changes in membrane integrity can trigger signaling cascades that alter gene expression profiles.

Dosage Effects

Studies in animal models have demonstrated that the biological effects of PFHPM are dose-dependent. At lower concentrations, beneficial effects such as enhanced enzyme activity have been observed, while higher doses may induce toxicity or adverse cellular responses.

Table 2: Dosage Effects in Animal Models

| Dose (mg/kg) | Observed Effects |

|---|---|

| 0.1 | Increased enzyme activity |

| 1.0 | No significant adverse effects |

| 10.0 | Toxicity observed; cell apoptosis |

Environmental Impact and Toxicology

PFHPM's persistence due to its fluorinated structure raises concerns regarding its environmental impact. Similar compounds have been linked to developmental toxicity and endocrine disruption in various studies.

Case Study: Developmental Toxicity

A study investigating the effects of perfluoroalkyl substances (PFAS), including PFHPM analogs, revealed that exposure during critical developmental windows can lead to reproductive and developmental abnormalities in animal models. The mechanisms involved include:

- Lipid Bilayer Disruption : Altered membrane integrity affecting nutrient transport.

- Hormonal Imbalance : Interference with hormone signaling pathways.

特性

IUPAC Name |

(4,4,5,5,6,6,7,7,7-nonafluoro-2-hydroxyheptyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F9O3/c1-5(2)7(22)23-4-6(21)3-8(12,13)9(14,15)10(16,17)11(18,19)20/h6,21H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTGGJURYOEMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381270 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36915-03-4 | |

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。